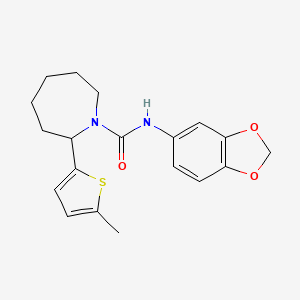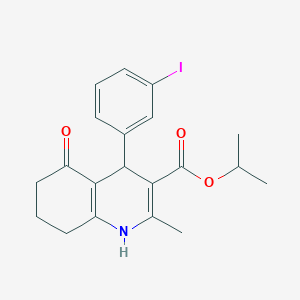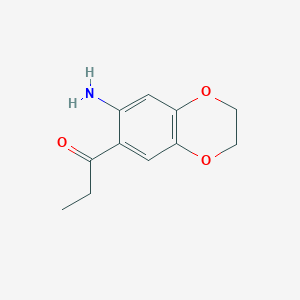
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as BMT-1, is a chemical compound used in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential applications in various fields.
作用机制
The mechanism of action of BMT-1 involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as BMT-1 can induce the acetylation of histones, leading to changes in chromatin structure and gene expression. BMT-1 has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells.
Biochemical and Physiological Effects:
BMT-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMT-1 can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BMT-1 has also been shown to enhance the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, BMT-1 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
BMT-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BMT-1 is also a potent HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. In addition, BMT-1 has been shown to have some toxicity in vivo, which may limit its potential applications in animal studies.
未来方向
There are several future directions for the study of BMT-1. One area of research is the development of novel HDAC inhibitors based on the structure of BMT-1. Another area of research is the study of the pharmacological properties of BMT-1 in vivo, including its toxicity and pharmacokinetics. In addition, BMT-1 may have potential applications in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Further studies are needed to explore the therapeutic potential of BMT-1 in these areas.
合成方法
The synthesis of BMT-1 involves the reaction of 5-methyl-2-thiophene carboxylic acid with 1,3-benzodioxole-5-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a base such as triethylamine to obtain BMT-1.
科学研究应用
BMT-1 has been studied for its potential applications in various scientific fields such as neuroscience, cancer research, and drug design. In neuroscience, BMT-1 has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. In cancer research, BMT-1 has been studied for its potential as a therapeutic agent for the treatment of breast cancer and prostate cancer. In drug design, BMT-1 has been used as a lead compound for the development of novel drugs targeting various molecular targets.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-9-18(25-13)15-5-3-2-4-10-21(15)19(22)20-14-7-8-16-17(11-14)24-12-23-16/h6-9,11,15H,2-5,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDBAHRADABPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methylthiophen-2-YL)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
